(S)-(-)-tert-Butylsulfinamide vs (R)-Enantiomer: Defined Enantiomeric Excess and Physical Specifications
Commercial (S)-(-)-tert-Butylsulfinamide is supplied with a documented minimum enantiomeric excess of 98.0%, accompanied by defined physical specifications including melting point and optical rotation. This level of chiral purity ensures predictable and reproducible stereochemical induction in asymmetric transformations. The (S)-enantiomer exhibits a melting point of 97–101°C and specific rotation [α]D25 = −4.5° (c 1, CHCl3), providing quality control benchmarks distinct from the (R)-enantiomer (mp 103–107°C, [α]D25 = +4°) [1].
| Evidence Dimension | Enantiomeric Excess (minimum specification) |
|---|---|
| Target Compound Data | ≥98.0% ee for (S)-(-)-tert-Butylsulfinamide |
| Comparator Or Baseline | Racemic tert-butylsulfinamide: 0% ee |
| Quantified Difference | ≥98.0% absolute ee difference; complete stereochemical induction capacity vs. none |
| Conditions | Commercial product specification as per Thermo Scientific Acros Organics technical datasheet; GC purity assay ≥97% |
Why This Matters
Defined enantiomeric excess specification directly correlates with reproducibility of diastereoselectivity in downstream transformations, eliminating batch-to-batch variability that compromises synthetic route validation.
- [1] Pfefferkorn, J.A.; Choi, C. tert-Butylsulfinamide. In Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons, 2005. View Source
